molecular formula C21H19BrO3 B4085498 6'-(4-Bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione

6'-(4-Bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione

Cat. No.: B4085498
M. Wt: 399.3 g/mol
InChI Key: MCKFKFCINHSNTJ-UHFFFAOYSA-N
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Description

6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione is a complex organic compound characterized by its unique spiro structure. This compound features a bromophenyl group, which is a phenyl ring substituted with a bromine atom, and a spiro linkage connecting two different ring systems. The presence of the bromine atom and the spiro structure imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenol to produce 4-bromophenol . This intermediate is then subjected to further reactions to introduce the spiro linkage and the dimethylindene moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by spirocyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The spiro structure allows for potential cyclization reactions, leading to the formation of new ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while oxidation reactions can produce quinone-like structures.

Scientific Research Applications

6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione is unique due to its combination of a bromophenyl group, a spiro linkage, and a dimethylindene moiety

Properties

IUPAC Name

6'-(4-bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO3/c1-20(2)18(23)21(11-14-5-3-4-6-15(14)12-21)17(25-19(20)24)13-7-9-16(22)10-8-13/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKFKFCINHSNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CC3=CC=CC=C3C2)C(OC1=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-(4-Bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione
Reactant of Route 2
6'-(4-Bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione
Reactant of Route 3
6'-(4-Bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione
Reactant of Route 4
6'-(4-Bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione
Reactant of Route 5
6'-(4-Bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione
Reactant of Route 6
6'-(4-Bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione

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